5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an allyl group, an isopropylsulfanyl group, and a thienopyrimidine core, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-allyl-4,5-dimethylthiophene with isopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl or isopropylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienopyrimidine derivatives
Substitution: Various substituted thienopyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antitubercular agent and its cytotoxicity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are known for their anticancer and antimicrobial properties.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their anti-inflammatory and antiviral activities.
Uniqueness
5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is unique due to the presence of the allyl and isopropylsulfanyl groups, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18N2OS2 |
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Molecular Weight |
294.4g/mol |
IUPAC Name |
5,6-dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2OS2/c1-6-7-16-13(17)11-9(4)10(5)19-12(11)15-14(16)18-8(2)3/h6,8H,1,7H2,2-5H3 |
InChI Key |
NXCZFZSCOMRYDO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC(C)C)CC=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC(C)C)CC=C)C |
Origin of Product |
United States |
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